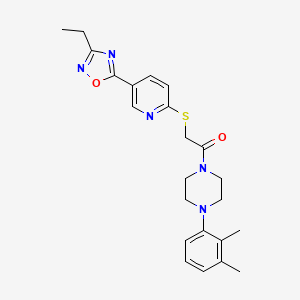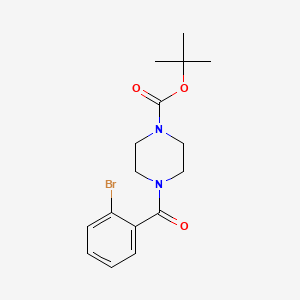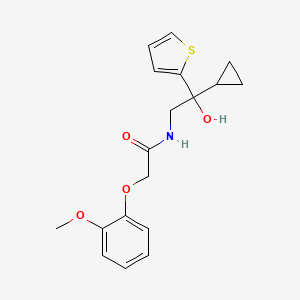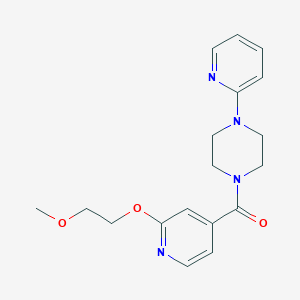
1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide, commonly known as BDP, is a fluorescent dye molecule that has gained widespread use in the field of biological research due to its unique properties. BDP is a cationic dye that is highly soluble in water and exhibits strong fluorescence emission in the near-infrared (NIR) region. This makes it an ideal candidate for a variety of applications, including imaging and sensing in biological systems.
Mecanismo De Acción
The mechanism of action of BDP is based on its ability to interact with biological molecules and structures through electrostatic interactions. The cationic nature of the molecule allows it to bind to negatively charged molecules, such as DNA and proteins, and its hydrophobic nature allows it to interact with lipid membranes. This makes BDP an excellent tool for studying the structure and function of biological molecules in vitro and in vivo.
Biochemical and Physiological Effects:
BDP has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with cellular processes, making it an ideal candidate for use in vivo. BDP has been used to study a variety of biological processes, including angiogenesis, inflammation, and tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BDP in laboratory experiments include its strong fluorescence emission in the 1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide region, its ability to penetrate deep into tissues, and its non-toxic nature. However, there are some limitations to using BDP, including its relatively high cost compared to other fluorescent dyes, and its sensitivity to pH and temperature changes.
Direcciones Futuras
There are numerous future directions for the use of BDP in scientific research. One area of interest is the development of new imaging techniques that utilize BDP, such as photoacoustic imaging and fluorescence lifetime imaging. Another area of interest is the development of new BDP derivatives that exhibit improved properties, such as increased fluorescence intensity or greater stability. Additionally, BDP could be used in the development of new therapies for diseases such as cancer, as it has been shown to selectively target tumor cells.
Métodos De Síntesis
BDP can be synthesized using a variety of methods, but the most common approach involves the reaction of a pyridine derivative with an aryl halide in the presence of a palladium catalyst. The resulting intermediate is then treated with an ethoxycarbonyl group to form the final product. The synthesis of BDP is relatively straightforward and can be achieved with high yields.
Aplicaciones Científicas De Investigación
BDP has found numerous applications in scientific research, particularly in the field of biological imaging. Its strong fluorescence emission in the 1-Benzyl-2-(ethoxycarbonyl)-4,6-diphenylpyridin-1-ium tetrafluoroboranuide region makes it an ideal candidate for in vivo imaging, as it can penetrate deep into tissues and provide high-resolution images. BDP has been used in a variety of imaging techniques, including fluorescence microscopy, confocal microscopy, and optical coherence tomography.
Propiedades
IUPAC Name |
ethyl 1-benzyl-4,6-diphenylpyridin-1-ium-2-carboxylate;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24NO2.BF4/c1-2-30-27(29)26-19-24(22-14-8-4-9-15-22)18-25(23-16-10-5-11-17-23)28(26)20-21-12-6-3-7-13-21;2-1(3,4)5/h3-19H,2,20H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGSBZPESWJRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCOC(=O)C1=CC(=CC(=[N+]1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24BF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)





![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)
![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)





![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2496429.png)